molecular formula C20H13NO B11841232 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one CAS No. 120533-54-2

2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one

Cat. No.: B11841232
CAS No.: 120533-54-2
M. Wt: 283.3 g/mol
InChI Key: ZINVONCILMQITJ-UHFFFAOYSA-N
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Description

2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide. This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles and (2-arylmethyl-2,3-dihydro-1H-inden-1-ylidene)dicyanomethanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction principles, often scaled up with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone exerts its effects involves interactions with various molecular targets. For instance, its derivatives can act as electron acceptors in organic electronic applications, facilitating charge transfer processes. In biological systems, it may interact with cellular enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an indeno-pyridine core with a phenylethanone group makes it a versatile compound for various scientific investigations.

Properties

CAS No.

120533-54-2

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

2-indeno[1,2-b]pyridin-5-ylidene-1-phenylethanone

InChI

InChI=1S/C20H13NO/c22-19(14-7-2-1-3-8-14)13-18-15-9-4-5-10-16(15)20-17(18)11-6-12-21-20/h1-13H

InChI Key

ZINVONCILMQITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=C(C4=CC=CC=C42)N=CC=C3

Origin of Product

United States

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